2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide
Overview
Description
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of the compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical and Chemical Properties Analysis
The compound is likely to have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring. For example, these groups can increase the lipophilicity and stability of the compound.Scientific Research Applications
Synthesis and Pharmaceutical Impurities
The synthesis of related compounds like omeprazole, a proton pump inhibitor, involves intricate processes that could lead to the formation of various pharmaceutical impurities. The study of these impurities, such as those of anti-ulcer drugs, provides crucial insights for researchers. This includes understanding the synthesis process, which involves steps like incomplete oxidation leading to the formation of sulfone N-oxide and coupling of esters with Grignard reagent. This knowledge is pivotal for the development of proton pump inhibitors and for ensuring the quality of pharmaceutical products (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antitubercular Activity
The modification of related structures, like isoniazid, and their derivatives has been studied for their antitubercular activity. Specific derivatives have shown efficacy comparable to that of isoniazid for M. tuberculosis, highlighting their potential as leads for new anti-TB compounds. This research indicates the importance of structural modification in developing more effective antitubercular agents (Asif, 2014).
Chemistry and Properties of Related Compounds
The chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes have been extensively reviewed. These reviews provide a comprehensive understanding of the preparation, properties, and potential applications of these compounds. It includes a study of their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This vast pool of information aids in identifying potential areas of interest for future investigations (Boča, Jameson, & Linert, 2011).
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been explored for their antitumor activity. Some of these compounds have reached preclinical testing stages, indicating their potential as new antitumor drugs. The wide range of biological properties of these structures makes them significant in the search for new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Therefore, the development of new synthetic methods and the exploration of their potential applications in various fields, such as agrochemical and pharmaceutical industries, could be a promising direction for future research .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferase , which plays a crucial role in bacterial growth and secondary metabolism .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound may affect the biochemical pathways related to bacterial phosphopantetheinyl transferase . This enzyme is involved in the synthesis of coenzyme A (CoA), a vital cofactor in numerous biochemical reactions. Inhibition of this enzyme can disrupt these reactions, leading to the attenuation of secondary metabolism and thwarting bacterial growth .
Pharmacokinetics
The -CF3 group is known to improve the metabolic stability of drugs, while the -OCH3 group can enhance lipophilicity, which may improve absorption and distribution .
Result of Action
The compound’s action results in the inhibition of bacterial phosphopantetheinyl transferase . This inhibition can lead to the disruption of numerous biochemical reactions, attenuating secondary metabolism, and thwarting bacterial growth .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O2S/c1-27-15(16(28)24-8-11-4-3-5-13(6-11)29-2)10-26-18(27)30-17-14(20)7-12(9-25-17)19(21,22)23/h3-7,9-10H,8H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXKMGYZHACXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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